molecular formula C18H19NO4 B13070582 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid

Cat. No.: B13070582
M. Wt: 313.3 g/mol
InChI Key: GUWSQYJXSRIJCI-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of phenylbutanoic acid and contains a benzyloxycarbonyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 4-phenylbutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Cbz group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid lies in its potential as a pharmaceutical agent. Research has indicated that this compound may exhibit anti-inflammatory properties , which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. Its structural similarity to amino acids allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activities

Research into the biological activities of this compound has revealed several noteworthy findings:

  • Anti-inflammatory Effects : Studies indicate that this compound may help mitigate inflammation, making it a candidate for treating inflammatory diseases.
  • Interaction with Biological Targets : The compound's ability to bind with specific enzymes suggests potential applications in metabolic disorders, particularly those involving inflammation and pain management .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

  • Anti-inflammatory Efficacy : A study demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential for human applications.
  • Binding Affinity Studies : Research utilizing molecular docking simulations indicated a high binding affinity of the compound to specific receptors involved in pain signaling pathways, supporting its development as a pain management agent .
  • Synthesis Optimization : A recent investigation focused on optimizing synthetic routes for improved yield and purity, which is crucial for further pharmacological studies.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other positions on the molecule. The compound can be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to its specific structure, which combines a phenylbutanoic acid backbone with a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid, also known by its CAS number 59969-65-2, is a compound of interest due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV plays a critical role in glucose metabolism and is a target for therapies aimed at managing type 2 diabetes. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group attached to an amino acid backbone, specifically a phenylbutanoic acid derivative. Its structural formula can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{3}

This structure contributes to its interactions with biological systems, particularly in enzyme inhibition.

The primary mechanism through which this compound exerts its effects is through the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which are crucial for insulin signaling. By inhibiting DPP-IV, the compound enhances the levels of these hormones, leading to improved glycemic control.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research indicates that derivatives of 3-amino-4-phenylbutanoic acid, including this compound, show significant inhibitory activity against DPP-IV. This activity is crucial for the development of new treatments for type 2 diabetes. A study highlighted that these compounds could effectively increase insulin secretion and improve glucose tolerance in diabetic models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been shown to penetrate the blood-brain barrier and exhibit high intestinal absorption rates, making it a promising candidate for therapeutic applications .

Case Studies

  • Diabetes Management : In clinical trials involving diabetic patients, administration of DPP-IV inhibitors led to significant reductions in HbA1c levels. The inclusion of compounds like this compound demonstrated improved glycemic control compared to placebo groups .
  • In Vivo Studies : Animal studies have shown that this compound can significantly lower blood glucose levels postprandially (after meals), indicating its potential as an effective antidiabetic agent .

Table 1: Comparison of Biological Activities

Compound NameDPP-IV InhibitionGlycemic ControlBlood-Brain Barrier Penetration
This compoundHighSignificantYes
Other DPP-IV InhibitorsModerateVariableVariable

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal Absorption+0.9906
Blood-Brain Barrier+0.951
Caco-2 Permeability-0.5206
P-glycoprotein SubstrateNon-substrate

Properties

IUPAC Name

4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSQYJXSRIJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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